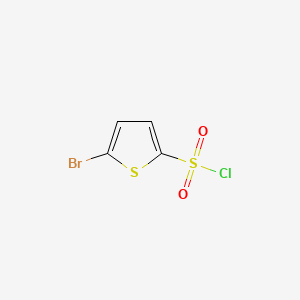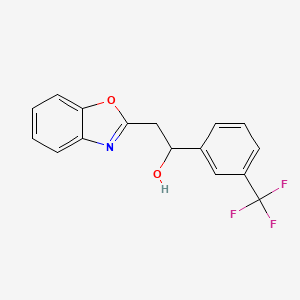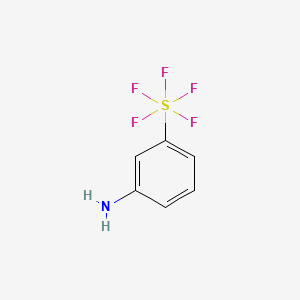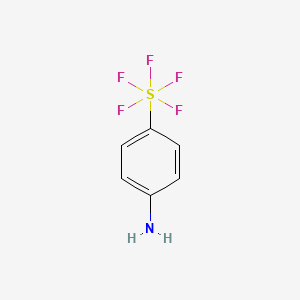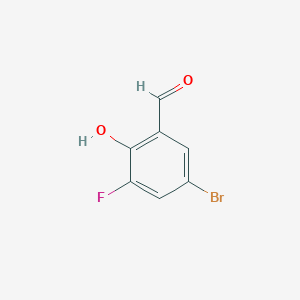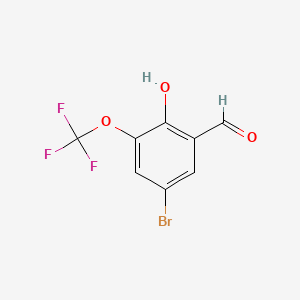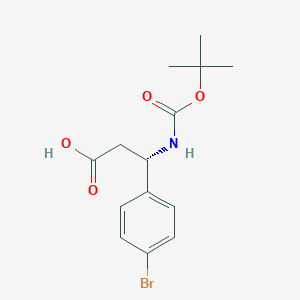
Ácido (S)-3-(4-bromofenil)-3-((terc-butoxicarbonil)amino)propanoico
Descripción general
Descripción
(S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is an organic compound that features a bromophenyl group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Aplicaciones Científicas De Investigación
(S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials
Mecanismo De Acción
Target of Action
The compound, also known as Boc-4-bromo-D-beta-phenylalanine, is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in the biosynthesis of other amino acids and is important in the structure and function of many proteins and enzymes
Mode of Action
As a phenylalanine derivative, it may interact with the body’s metabolic processes involving phenylalanine . Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
The compound, being a derivative of phenylalanine, may be involved in the biochemical pathways where phenylalanine plays a role. Phenylalanine is a precursor for tyrosine, the monoamine signaling molecules dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline), and the skin pigment melanin . .
Pharmacokinetics
The compound’s solubility in DMSO is reported to be 100 mg/mL , which may influence its bioavailability.
Result of Action
As a phenylalanine derivative, it may have potential effects related to the functions of phenylalanine and its role in protein synthesis and enzymatic reactions .
Análisis Bioquímico
Biochemical Properties
(S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The bromophenyl group can participate in halogen bonding, while the tert-butoxycarbonyl group can be cleaved under specific conditions, revealing the free amino group. This compound has been shown to interact with enzymes involved in amino acid metabolism, such as aminotransferases and proteases, affecting their catalytic activity and substrate specificity .
Cellular Effects
The effects of (S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid on various cell types and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling proteins, such as kinases and phosphatases, leading to changes in downstream signaling cascades. Additionally, (S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid can affect the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, (S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid exerts its effects through various binding interactions with biomolecules. The bromophenyl group can form halogen bonds with amino acid residues in proteins, while the tert-butoxycarbonyl group can be cleaved to expose the free amino group, which can then participate in hydrogen bonding and electrostatic interactions. These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid can change over time. The stability and degradation of this compound are influenced by factors such as pH, temperature, and the presence of specific enzymes. Long-term studies have shown that (S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid can have lasting effects on cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of (S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, such as cellular stress, apoptosis, and organ damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
(S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. Enzymes such as cytochrome P450s and transferases play a role in the metabolism of this compound, leading to its biotransformation and elimination .
Transport and Distribution
The transport and distribution of (S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, transporters such as organic anion transporters and amino acid transporters can facilitate the uptake and distribution of this compound within cells .
Subcellular Localization
The subcellular localization of (S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with different biomolecules within various subcellular environments. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and tert-butyl carbamate.
Formation of the Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with tert-butyl carbamate to form an intermediate compound.
Reduction and Protection: The intermediate is then reduced, and the amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions.
Final Product:
Industrial Production Methods
Industrial production methods for (S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid often utilize flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are frequently employed.
Major Products Formed
Substitution Reactions: Products include substituted derivatives of the original compound.
Deprotection Reactions: The major product is the free amine derivative.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-3-(4-Chlorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
- (S)-3-(4-Fluorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
- (S)-3-(4-Methylphenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
Uniqueness
(S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions .
Propiedades
IUPAC Name |
(3S)-3-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMLGGRVTAXBHI-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370333 | |
| Record name | (3S)-3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261165-06-4 | |
| Record name | (βS)-4-Bromo-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261165-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




